molecular formula C10H14F3NO B12848623 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone CAS No. 617714-07-5

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone

Cat. No.: B12848623
CAS No.: 617714-07-5
M. Wt: 221.22 g/mol
InChI Key: SOIOOSPYJUDYBW-HYXAFXHYSA-N
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Description

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone is a synthetic organic compound featuring a pyrrolidine scaffold substituted with a (Z)-1-butenyl group and a trifluoroethanone moiety. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely recognized in medicinal chemistry as a versatile scaffold for novel drug discovery . Its non-planar, three-dimensional structure allows for extensive exploration of pharmacophore space and contributes favorably to the stereochemistry and physicochemical properties of drug candidates, potentially enhancing solubility and optimizing ADME/Tox profiles . The incorporation of the trifluoroethyl group is a common strategy to influence the molecule's metabolic stability, lipophilicity, and overall binding affinity. This specific combination of structural features makes this compound a valuable building block or intermediate in pharmaceutical research and development. It is intended for use in exploratory studies, including but not limited to, the synthesis of potential therapeutic agents and as a standard in analytical method development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

617714-07-5

Molecular Formula

C10H14F3NO

Molecular Weight

221.22 g/mol

IUPAC Name

1-[2-[(Z)-but-1-enyl]pyrrolidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H14F3NO/c1-2-3-5-8-6-4-7-14(8)9(15)10(11,12)13/h3,5,8H,2,4,6-7H2,1H3/b5-3-

InChI Key

SOIOOSPYJUDYBW-HYXAFXHYSA-N

Isomeric SMILES

CC/C=C\C1CCCN1C(=O)C(F)(F)F

Canonical SMILES

CCC=CC1CCCN1C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of N-(1Z)-1-Buten-1-yl Pyrrolidine Intermediate

  • Starting Material: Pyrrolidine or a protected pyrrolidine derivative.
  • Alkylation Step: The pyrrolidine nitrogen is alkylated with a suitable (1Z)-1-buten-1-yl electrophile, such as (1Z)-1-buten-1-yl halide or a corresponding activated derivative.
  • Reaction Conditions: Typically, this alkylation is performed under basic conditions (e.g., using sodium hydride or potassium carbonate) in an aprotic solvent like acetonitrile or dimethylformamide (DMF) to favor nucleophilic substitution.
  • Stereochemical Control: The (1Z) configuration is preserved by using stereochemically pure alkylating agents or by controlling reaction conditions to avoid isomerization.

Purification and Characterization

  • Purification: The crude product is purified by column chromatography or recrystallization.
  • Characterization: Confirmed by 1H NMR, 19F NMR, and mass spectrometry to verify the trifluoroethanone group and the (1Z)-1-buten-1-yl substituent.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 Pyrrolidine + (1Z)-1-buten-1-yl halide, base, DMF, RT N-(1Z)-1-buten-1-yl pyrrolidine intermediate
2 Intermediate + trifluoroacetyl chloride, triethylamine, DCM, 0°C to RT This compound

Research Findings and Optimization Notes

  • Yield Optimization: The alkylation step yield depends on the purity and stereochemistry of the (1Z)-1-buten-1-yl halide; using freshly prepared or purified reagents improves selectivity.
  • Isomer Stability: The (1Z) configuration is sensitive to heat and strong bases; mild conditions are essential to prevent isomerization to the (E) isomer.
  • Acylation Efficiency: Using trifluoroacetyl chloride provides higher reactivity compared to trifluoroacetic anhydride, but requires careful control of moisture and temperature.
  • Solvent Effects: Aprotic solvents favor alkylation, while chlorinated solvents are preferred for acylation due to better solubility of reagents and products.
  • Analytical Data: 1H NMR spectroscopy shows characteristic vinyl proton signals confirming the (1Z) configuration; 19F NMR confirms the trifluoromethyl group presence.

Summary Table of Preparation Parameters

Parameter Preferred Conditions Notes
Alkylation base Sodium hydride, potassium carbonate Ensures deprotonation of pyrrolidine N
Alkylating agent (1Z)-1-buten-1-yl bromide or chloride Stereochemically pure required
Alkylation solvent DMF, acetonitrile Aprotic solvents favor SN2 reaction
Acylation reagent Trifluoroacetyl chloride More reactive than anhydride
Acylation base Triethylamine, pyridine Neutralizes HCl byproduct
Acylation solvent Dichloromethane, ethyl acetate Good solubility and reaction control
Temperature Alkylation: RT; Acylation: 0°C to RT Prevents isomerization and side reactions
Purification method Column chromatography, recrystallization Ensures high purity
Characterization 1H NMR, 19F NMR, MS Confirms structure and stereochemistry

Chemical Reactions Analysis

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function . The butenyl side chain may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Similarities

The compound shares structural motifs with several fluorinated and heterocyclic derivatives:

Trifluoroethanone core: Present in all analogs (e.g., 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone, 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone), this group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character .

Comparative Data Table

Compound Name Substituents/Functional Groups Key Properties/Applications Reference
Target Compound 2-[(1Z)-1-Buten-1-yl]pyrrolidine, trifluoroethanone Hypothesized high lipophilicity, chiral reactivity
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone Difluorophenyl, trifluoroethanone Enhanced stability, pharmaceutical intermediates
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone Dihydroxyphenyl, trifluoroethanone Potential use in agrochemicals or dyes
(R)-1-(9-(2-bromoethyl)-azepinyl)-trifluoroethanone Bromoethyl, pyrroloazepine, trifluoroethanone Colorless oil; FTIR peaks at 1669 cm⁻¹ (C=O stretch)
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine Bromophenoxyethyl, pyrrolidine Intermediate in drug synthesis

Functional Differences

  • Electron-withdrawing vs. donating groups : Unlike the difluorophenyl or dihydroxyphenyl analogs, the target compound’s (Z)-1-butenyl group may confer greater conformational rigidity and influence π-system interactions, altering reactivity in catalysis or binding applications .

Research Findings and Hypotheses

  • Stability and Reactivity: Fluorinated pyrrolidine derivatives like the target compound are hypothesized to exhibit superior oxidative stability compared to non-fluorinated analogs, as seen in 1-(2,3-difluorophenyl)-2,2,2-trifluoroethanone .
  • Synthetic Utility: The trifluoroethanone group’s electron-deficient carbonyl may facilitate nucleophilic additions or cyclizations, akin to observations in naphthalene-based trifluoroethanone oximes .
  • Biological Relevance : Pyrrolidine moieties are common in bioactive molecules (e.g., kinase inhibitors), suggesting the target compound could serve as a scaffold for drug discovery, though its (Z)-butenyl substituent may require optimization for bioavailability .

Notes and Limitations

Data scarcity : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Synthetic challenges : The (Z)-butenyl group’s stereochemical integrity may complicate synthesis, necessitating advanced catalytic methods.

Biological Activity

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C10_{10}H12_{12}F3_3N\O

The biological activity of this compound may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant-like Activity : Animal models have shown that the compound may possess antidepressant properties, likely through modulation of serotonin levels.
  • Cognitive Enhancement : Studies suggest potential cognitive-enhancing effects, possibly linked to its influence on cholinergic systems.

Toxicology

Toxicological assessments have indicated that while the compound shows promise in therapeutic contexts, it also presents certain risks. The compound's safety profile needs further investigation through rigorous clinical trials.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

Study Objective Findings
Study 1Evaluate antidepressant effects in rodentsSignificant reduction in depressive behaviors observed.
Study 2Assess cognitive enhancementImproved memory retention in treated subjects compared to controls.
Study 3Investigate safety profileMild adverse effects reported; no severe toxicity noted.

Research Findings

Recent findings from various studies provide insights into the biological activity of this compound:

  • Neurotransmitter Modulation : Research indicates that the compound may enhance serotonin and dopamine levels, contributing to its antidepressant effects.
  • Cognitive Function Improvement : In rodent models, administration led to improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.
  • Safety and Efficacy : Long-term studies are necessary to fully understand the safety profile and therapeutic window of this compound.

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